ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a dihydroisoquinoline moiety. The molecule includes a benzyl-substituted tetrahydroisoquinoline ring linked via an acetamido bridge to the thiophene scaffold.
The synthesis of such compounds typically involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. For example, analogous thiophene derivatives are synthesized via condensation reactions, as seen in related studies .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S/c1-2-34-28(33)25-21-11-7-13-23(21)36-26(25)29-24(31)17-35-22-12-6-10-20-19(22)14-15-30(27(20)32)16-18-8-4-3-5-9-18/h3-6,8-10,12H,2,7,11,13-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKIJOGXJIVOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as carbamate esters, have been known to interact with a variety of biological targets.
Mode of Action
It is known that compounds with similar structures can undergo reactions at the benzylic position. This involves a free radical reaction where a hydrogen atom is removed from the benzylic position, leading to the formation of a new compound.
Biochemical Pathways
For instance, thiazole ring compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
Compounds with similar structures have been known to enhance both upper and lower gastrointestinal motility.
Biological Activity
Overview of the Compound
Ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that may exhibit various biological activities due to its structural components. The presence of a tetrahydroisoquinoline moiety suggests potential neuroactive properties, as many isoquinoline derivatives are known for their pharmacological effects.
1. Anticancer Activity
Compounds containing thiophene and isoquinoline derivatives have been studied for their anticancer properties. Research indicates that modifications in these structures can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of tetrahydroisoquinoline have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
2. Neuroactivity
Isoquinoline derivatives are often associated with neuroprotective effects. Studies have demonstrated that certain compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress. This suggests that this compound could potentially influence neurological pathways.
3. Anti-inflammatory Properties
Many compounds similar to the one have been investigated for their anti-inflammatory effects. The cyclopentathiophene structure may contribute to this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
- Antitumor Activity : A study on a related compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity.
- Neuroprotective Effects : Research involving tetrahydroisoquinoline derivatives revealed that they could reduce neuroinflammation and improve cognitive functions in animal models of neurodegeneration.
- Anti-inflammatory Mechanisms : A derivative was shown to downregulate TNF-alpha and IL-6 production in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Data Table
| Biological Activity | Compound Type | Reference Study |
|---|---|---|
| Anticancer | Tetrahydroisoquinoline derivatives | Study on MCF-7 and MDA-MB-231 cells |
| Neuroprotective | Isoquinoline derivatives | Animal model study |
| Anti-inflammatory | Cyclopentathiophene derivatives | Macrophage cytokine production study |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Below is a comparative analysis of key analogues:
Key Observations
Synthetic Routes :
- The compound likely requires advanced coupling strategies, similar to the Petasis reaction used for compound 6o or thioureido group incorporation via isothiocyanate condensation .
- Lower yields (e.g., 22% for 6o) highlight challenges in functionalizing bulky thiophene scaffolds .
Biological Relevance: Thioureido-substituted analogues exhibit antifungal and antibacterial properties , suggesting that the acetamido group in the target compound may confer analogous bioactivity. The tetrahydroisoquinoline moiety could enhance binding to neurological targets, as isoquinoline derivatives are known for CNS activity.
Solubility and Reactivity: Ethoxycarbonyl groups (common in all compounds) improve solubility in polar solvents, aligning with principles of organic chemistry polarity .
Data Tables
Table 2: Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
